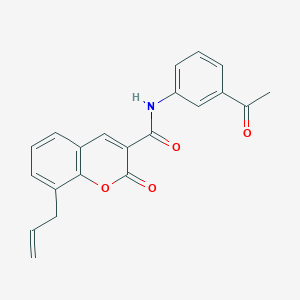
4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine (FNTP) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FNTP is a tetrahydropyridine derivative that is synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine exerts its pharmacological activity by binding to specific receptors in the body, including dopamine receptors. The compound has been shown to have a high affinity for dopamine receptors, which are involved in various physiological processes, including movement, motivation, and reward. This compound has been shown to modulate the activity of dopamine receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, leading to increased neuronal activity. This compound has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine. The compound has been shown to have significant effects on behavior, including locomotor activity and reward-seeking behavior.
実験室実験の利点と制限
4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has several advantages for lab experiments, including its high potency and selectivity for dopamine receptors. The compound has been shown to be effective in various in vitro and in vivo models, making it a useful tool for studying dopamine receptor function. However, this compound has some limitations, including its potential toxicity and the need for specific conditions for its synthesis and storage.
将来の方向性
There are several future directions for research on 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine. One area of research is the development of new drugs based on the structure of this compound. The compound has shown promising results in preclinical studies, making it a potential candidate for drug development. Another area of research is the study of the mechanism of action of this compound and its effects on other neurotransmitter systems. Further research is needed to fully understand the pharmacological activity of this compound and its potential applications in various fields.
合成法
4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine is synthesized using a specific method that involves the reaction of 4-fluoroaniline, 2-nitrobenzaldehyde, and 1,2,3,6-tetrahydropyridine in the presence of a catalyst. The reaction is carried out under specific conditions, including a specific temperature and pressure, to ensure the formation of the desired product. The synthesis method of this compound has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to have significant pharmacological activity, making it a promising candidate for the development of new drugs. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-(4-fluorophenyl)-1-[(2-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-17-7-5-14(6-8-17)15-9-11-20(12-10-15)13-16-3-1-2-4-18(16)21(22)23/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQWAEMRIKJVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)

![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)
